3-[Di(propan-2-yl)amino]propan-1-ol
Description
Significance of Amino Alcohol Motifs in Modern Organic Chemistry and Materials Science
In modern organic chemistry, amino alcohols are crucial intermediates in the synthesis of complex molecules. They are frequently employed in the construction of pharmaceuticals, agrochemicals, and other biologically active compounds. The presence of both an amine and a hydroxyl group allows for the formation of various derivatives and participation in cyclization reactions to form heterocyclic compounds. Furthermore, chiral amino alcohols are of paramount importance as chiral auxiliaries and ligands in asymmetric synthesis, enabling the selective production of a desired stereoisomer of a target molecule.
In the realm of materials science, amino alcohols and their derivatives are utilized in the development of polymers, surfactants, and corrosion inhibitors. researchgate.net Their ability to form hydrogen bonds and coordinate with metal ions makes them valuable components in the design of functional materials with specific properties, such as improved adhesion, thermal stability, and catalytic activity. They can be used to modify surfaces and create materials with tailored reactivity. researchgate.net
The Unique Role of the 3-[Di(propan-2-yl)amino]propan-1-ol Moiety in Advanced Chemical Design
The compound 3-[Di(propan-2-yl)amino]propan-1-ol, with its tertiary amine and primary alcohol functionalities separated by a three-carbon chain, presents a specific and valuable molecular architecture. The sterically hindered diisopropylamino group can influence the reactivity and selectivity of the hydroxyl group, as well as the coordinating properties of the nitrogen atom. This particular arrangement makes it a subject of interest for applications in catalysis and as a building block in the synthesis of more complex molecules with tailored properties.
Properties
CAS No. |
7539-61-9 |
|---|---|
Molecular Formula |
C9H21NO |
Molecular Weight |
159.27 g/mol |
IUPAC Name |
3-[di(propan-2-yl)amino]propan-1-ol |
InChI |
InChI=1S/C9H21NO/c1-8(2)10(9(3)4)6-5-7-11/h8-9,11H,5-7H2,1-4H3 |
InChI Key |
OWPYHAWCSDPFTR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CCCO)C(C)C |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 3 Di Propan 2 Yl Amino Propan 1 Ol and Its Derivatives
Established Synthetic Routes to 3-[Di(propan-2-yl)amino]propan-1-ol
The synthesis of the achiral parent compound, 3-[Di(propan-2-yl)amino]propan-1-ol, can be accomplished through several reliable and well-documented methods. These routes primarily involve the formation of the tertiary amine through either alkylation of a secondary amine or the reductive amination of a carbonyl compound.
Amination Reactions in Propanol (B110389) Synthesis
The core structure of aminopropanols can be assembled using various amination techniques. One fundamental approach involves the reaction of ammonia (B1221849) or an amine with a suitable three-carbon electrophile. For instance, the synthesis of the basic 3-amino-1-propanol scaffold can be achieved through the reaction of ethylene (B1197577) cyanohydrin with hydrogen in the presence of ammonia, a process that combines nitrile reduction and amination. google.com Another general method for producing β-amino alcohols is the aminolysis of epoxides, where an amine nucleophilically opens the epoxide ring. organic-chemistry.org While not a direct route to the title compound, these methods establish the fundamental chemistry for creating the aminopropanol (B1366323) backbone, which can then be further functionalized.
Reductive Amination Approaches for Tertiary Amino Alcohol Formation
Reductive amination is a highly versatile and widely used one-pot procedure for the synthesis of primary, secondary, and tertiary amines. libretexts.orgyoutube.com To synthesize 3-[Di(propan-2-yl)amino]propan-1-ol, this method involves the reaction of a secondary amine, diisopropylamine (B44863), with a carbonyl compound containing a 3-hydroxypropyl moiety, such as 3-hydroxypropanal.
The reaction proceeds through two key stages. First, the secondary amine reacts with the aldehyde to form an intermediate enamine. youtube.comyoutube.com In the acidic conditions often used, this enamine can be protonated to form a more electrophilic iminium ion. youtube.com In the second stage, a reducing agent, present in the reaction mixture, reduces the iminium ion to the final tertiary amine. youtube.comyoutube.com A variety of reducing agents can be employed, each with specific advantages. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (Na(OAc)₃BH) are particularly effective because they are mild enough not to reduce the initial aldehyde or ketone but readily reduce the more reactive iminium intermediate. youtube.comyoutube.com Alternatively, catalytic hydrogenation using H₂ gas with a metal catalyst like palladium on carbon (Pd/C) can also accomplish the reduction. libretexts.orgyoutube.com
| Reducing Agent | Typical Substrate | Key Features |
| Sodium Borohydride (NaBH₄) | Iminium ions | Common, cost-effective; can also reduce aldehydes/ketones. youtube.comorganic-chemistry.org |
| Sodium Cyanoborohydride (NaBH₃CN) | Imines, Iminium ions | Weaker than NaBH₄; selective for the iminium ion over carbonyls. youtube.comyoutube.com |
| Sodium Triacetoxyborohydride (Na(OAc)₃BH) | Imines, Iminium ions | Mild and selective; often used in one-pot reactions. libretexts.org |
| Catalytic Hydrogenation (H₂/Pd, Pt, Ni) | Imines, Enamines, Nitriles | Widely applicable; can sometimes affect other functional groups. libretexts.orgyoutube.com |
Alkylation Strategies for N,N-Diisopropylamino Functionality Incorporation
A direct and straightforward approach to forming the N,N-diisopropylamino group is through the S_N2 alkylation of diisopropylamine. libretexts.org This method utilizes a 3-halopropanol, such as 3-chloro-1-propanol (B141029) or 3-bromo-1-propanol, as the alkylating agent. The lone pair of electrons on the nitrogen atom of diisopropylamine acts as a nucleophile, attacking the electrophilic carbon bearing the halogen and displacing it to form a new carbon-nitrogen bond.
While effective, direct alkylation of amines can sometimes lead to overalkylation, where the newly formed tertiary amine reacts further with the alkyl halide to produce a quaternary ammonium (B1175870) salt. youtube.com However, for the synthesis of a specific tertiary amine from a secondary amine, this is a common and synthetically valuable transformation. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct.
Enantioselective Synthesis of Chiral 3-[Di(propan-2-yl)amino]propan-1-ol Derivatives
While 3-[di(propan-2-yl)amino]propan-1-ol itself is achiral, its derivatives can possess one or more stereocenters. The development of enantioselective methods to control this stereochemistry is crucial, as the biological activity of chiral molecules is often dependent on their specific configuration. e-bookshelf.demdpi-res.com These advanced strategies typically fall into two main categories: asymmetric catalysis and the use of chiral starting materials.
Asymmetric Catalytic Methods, including Asymmetric Reduction Techniques
Asymmetric catalysis is a powerful tool for creating chiral molecules from prochiral precursors. ru.nl For the synthesis of chiral amino alcohol derivatives, the asymmetric reduction of a prochiral β-amino ketone is one of the most effective strategies. rsc.org In this approach, a precursor such as 1-aryl-3-(diisopropylamino)propan-1-one is synthesized first. The subsequent asymmetric reduction of the ketone function introduces a new stereocenter at the C1 position, yielding a chiral 1-aryl-3-(diisopropylamino)propan-1-ol.
The stereochemical outcome of the reduction (i.e., which enantiomer is formed) is controlled by a chiral catalyst. Transition metal complexes containing chiral ligands are widely used for this purpose.
Asymmetric Hydrogenation (AH): This technique uses hydrogen gas and a chiral catalyst, such as a rhodium-based BINAP complex (Rh-BINAP), to deliver hydrogen to one face of the carbonyl group preferentially. This method is effective for producing syn-γ-amino alcohols. rsc.org
Asymmetric Transfer Hydrogenation (ATH): This method uses a hydrogen donor molecule, like isopropanol (B130326) or formic acid, to transfer hydrogen via a chiral catalyst. acs.org Ruthenium catalysts, such as RuCl[(S,S)-TsDpen], are highly effective for the ATH of unprotected α- and β-amino ketones, yielding chiral amino alcohols with excellent enantioselectivity (>99% ee). acs.orgnih.gov Iridium-based catalysts can be used to generate anti-γ-amino alcohols, providing a complementary method to the Rh-catalyzed syn-selective reactions. rsc.org
| Catalytic System | Reaction Type | Typical Product Stereochemistry |
| Rh-BINAP / H₂ | Asymmetric Hydrogenation | syn-γ-amino alcohols rsc.org |
| Ir-complex / 2-Propanol | Asymmetric Transfer Hydrogenation | anti-γ-amino alcohols rsc.org |
| RuCl[(S,S)-TsDpen] / Formic Acid | Asymmetric Transfer Hydrogenation | Chiral 1,2-amino alcohols (>99% ee) acs.orgnih.gov |
| Cr-complex / Aldehyde + Imine | Asymmetric Cross-Coupling | Chiral β-amino alcohols westlake.edu.cn |
Chiral Auxiliary and Chiral Pool Approaches for Stereocontrol
An alternative to asymmetric catalysis involves using chirality that is already present in the starting materials.
Chiral Pool Synthesis leverages abundant, inexpensive, and enantiomerically pure natural products like amino acids, sugars, or terpenes as starting materials. wikipedia.orgnih.gov To synthesize a chiral derivative of 3-[di(propan-2-yl)amino]propan-1-ol, one could start with a natural amino acid. For example, L-alanine could be used as a precursor for (S)-3-(diisopropylamino)butan-1-ol. The synthesis would involve protecting the amine, reducing the carboxylic acid to an alcohol, and then performing reductive amination or alkylation to install the two isopropyl groups on the nitrogen. This strategy efficiently transfers the chirality of the starting material to the final product. nih.govbaranlab.org
Chiral Auxiliaries are stoichiometric, enantiopure compounds that are temporarily attached to a substrate to direct the stereochemistry of a subsequent reaction. e-bookshelf.deacs.org After the desired stereocenter has been created, the auxiliary is removed. For instance, an achiral imine could be reacted with a chiral auxiliary to form a chiral imine. Subsequent addition of a nucleophile would occur diastereoselectively due to the steric influence of the auxiliary. diva-portal.org A more advanced strategy involves the catalytic installation of a transient chiral auxiliary, which directs a diastereoselective reaction before being removed, combining the benefits of catalysis with the reliability of auxiliary-based methods. acs.org
Derivatization Strategies for Functional Group Modulation in 3-[Di(propan-2-yl)amino]propan-1-ol
The bifunctional nature of 3-[Di(propan-2-yl)amino]propan-1-ol, possessing both a primary hydroxyl group and a tertiary amino group, allows for a diverse range of chemical modifications. These derivatization strategies enable the modulation of its physicochemical properties, such as lipophilicity, polarity, and basicity, which is crucial for tailoring the molecule for specific applications in various fields of chemical research and development. The independent modification of either the hydroxyl or the amino moiety, or the simultaneous derivatization of both, provides a versatile platform for the synthesis of a wide array of derivatives.
Chemical Transformations of the Primary Hydroxyl Group
The primary hydroxyl group in 3-[di(propan-2-yl)amino]propan-1-ol is a key site for functionalization, allowing for the introduction of a variety of new functional groups through well-established chemical transformations. These modifications can significantly alter the molecule's properties and reactivity.
Esterification:
The formation of esters from the primary hydroxyl group is a common derivatization strategy. This can be achieved through reaction with carboxylic acids, acid chlorides, or acid anhydrides, often in the presence of a catalyst. For analogous compounds like 3-(dimethylamino)propan-1-ol, esterification has been studied in detail. rsc.org The reaction with N-acetylimidazole in acetonitrile (B52724), for instance, proceeds via an intramolecular general base-catalyzed mechanism, where the tertiary amine facilitates the reaction. rsc.org This suggests that the diisopropylamino group in 3-[di(propan-2-yl)amino]propan-1-ol would similarly influence the rate and mechanism of esterification.
Table 1: Representative Esterification Reactions of Amino Alcohols
| Acylating Agent | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|
| N-acetylimidazole | Acetonitrile, 25-65 °C | Acetate Ester | rsc.org |
| Carboxylic Acid / DIC | Water | Carboxylate Ester | rsc.org |
| Hexanoic Acid | Heat (111 °C) | Hexanoate Ester | organic-chemistry.org |
This table is interactive. Click on the headers to sort.
Etherification:
The conversion of the hydroxyl group to an ether linkage can be accomplished through methods like the Williamson ether synthesis. byjus.comwikipedia.orgmasterorganicchemistry.comkhanacademy.org This typically involves the deprotonation of the alcohol with a strong base, such as sodium hydride, to form the corresponding alkoxide. transformationtutoring.com The resulting nucleophilic alkoxide can then be reacted with an alkyl halide to form the ether. masterorganicchemistry.com Given the presence of the basic nitrogen atom, careful selection of the base and reaction conditions is necessary to avoid undesired side reactions, such as quaternization of the amine. A patent describes the synthesis of bis[3-(N,N-dialkylamino)propyl]ethers, highlighting the industrial relevance of such ether derivatives. google.com
Table 2: General Conditions for Williamson Ether Synthesis
| Reagent 1 | Reagent 2 | General Conditions | Product | Reference |
|---|---|---|---|---|
| Alcohol | Strong Base (e.g., NaH) | Formation of Alkoxide | Alkoxide | transformationtutoring.com |
| Alkoxide | Primary Alkyl Halide | SN2 Reaction | Ether | wikipedia.orgmasterorganicchemistry.com |
This table is interactive. Click on the headers to sort.
Oxidation:
Oxidation of the primary hydroxyl group can yield either the corresponding aldehyde, 3-[di(propan-2-yl)amino]propanal, or the carboxylic acid, 3-[di(propan-2-yl)amino]propanoic acid, depending on the oxidizing agent and reaction conditions employed. Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP), are typically used for the selective oxidation to the aldehyde. researchgate.net Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or chromic acid, will generally lead to the formation of the carboxylic acid. researchgate.net However, the presence of the tertiary amine can complicate oxidation reactions, potentially leading to the formation of by-products or N-oxides. transformationtutoring.com
Modifications at the Diisopropylamino Nitrogen Center
The tertiary diisopropylamino group offers another reactive handle for the derivatization of 3-[di(propan-2-yl)amino]propan-1-ol, primarily through reactions that target the lone pair of electrons on the nitrogen atom.
Quaternization:
The tertiary amine can undergo quaternization by reacting with alkyl halides, such as methyl iodide, to form a quaternary ammonium salt. youtube.com This transformation introduces a permanent positive charge on the nitrogen atom, significantly increasing the polarity and water solubility of the molecule. The resulting quaternary ammonium salt of 3-[di(propan-2-yl)amino]propan-1-ol would be a cationic species with a hydroxyl functionality. Such reactions are fundamental in organic synthesis, for example, as the first step in the Hofmann elimination. youtube.com The degree of quaternization can often be controlled by the stoichiometry of the alkylating agent used. researchgate.net
N-Oxide Formation:
Oxidation of the tertiary nitrogen atom leads to the formation of the corresponding N-oxide, 3-[di(propan-2-yl)amino]propan-1-ol N-oxide. This is typically achieved using oxidizing agents like hydrogen peroxide, peracids (e.g., m-CPBA), or Caro's acid. rsc.org The formation of an N-oxide introduces a highly polar N-O bond, which can alter the compound's biological activity and physicochemical properties. Amine N-oxides are generally weak bases and can participate in various chemical reactions, including rearrangements and reductions back to the parent amine. rsc.org
Table 3: Common Oxidizing Agents for Tertiary Amine N-Oxide Formation
| Oxidizing Agent | Typical Conditions | Product | Reference |
|---|---|---|---|
| Hydrogen Peroxide (H₂O₂) | Often with a catalyst (e.g., flavin) | N-Oxide | wikipedia.org |
| m-Chloroperoxybenzoic Acid (m-CPBA) | Inert solvent (e.g., CH₂Cl₂) | N-Oxide | rsc.org |
| Sodium Percarbonate | Rhenium-based catalysts | N-Oxide | masterorganicchemistry.com |
This table is interactive. Click on the headers to sort.
Advanced Spectroscopic and Structural Characterization of 3 Di Propan 2 Yl Amino Propan 1 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the determination of molecular structure in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
¹H and ¹³C NMR Analysis for Proton and Carbon Environments
¹H (proton) and ¹³C (carbon-13) NMR are fundamental one-dimensional NMR experiments. For 3-[Di(propan-2-yl)amino]propan-1-ol, these techniques would reveal the number of unique proton and carbon environments, their chemical shifts (indicating the electronic environment), and through spin-spin coupling, the connectivity of adjacent atoms.
Expected ¹H NMR Spectral Features:
The ¹H NMR spectrum would be expected to show distinct signals for the protons of the diisopropylamino group and the propanol (B110389) backbone. For instance, the two isopropyl groups attached to the nitrogen atom would likely exhibit a complex set of signals due to their magnetic equivalence or non-equivalence, which would be influenced by the molecule's conformation and the potential for restricted rotation around the C-N bonds. The protons of the propan-1-ol chain would present as multiplets, with their chemical shifts influenced by the neighboring amino and hydroxyl groups.
Expected ¹³C NMR Spectral Features:
The ¹³C NMR spectrum would display a specific number of signals corresponding to the different carbon environments in the molecule. The chemical shifts of the carbon atoms would be indicative of their bonding and proximity to the electronegative nitrogen and oxygen atoms. For example, the carbon atom bonded to the hydroxyl group (C1) would appear at a characteristic downfield shift.
Due to the lack of specific experimental data for 3-[Di(propan-2-yl)amino]propan-1-ol, a detailed data table cannot be generated.
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Conformational Studies
Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning ¹H and ¹³C signals and for elucidating the detailed three-dimensional structure of a molecule.
COSY (Correlation Spectroscopy): This experiment would establish the connectivity between protons that are coupled to each other, typically over two or three bonds. For 3-[Di(propan-2-yl)amino]propan-1-ol, COSY would be instrumental in tracing the proton-proton correlations within the propanol chain and the isopropyl groups.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons directly attached to carbon atoms. This would allow for the definitive assignment of each carbon signal to its corresponding proton(s).
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, regardless of their through-bond connectivity. This is particularly valuable for conformational analysis. For 3-[Di(propan-2-yl)amino]propan-1-ol, NOESY could reveal through-space interactions between the protons of the isopropyl groups and the propanol chain, offering insights into the molecule's preferred conformation in solution.
Without experimental spectra, a detailed analysis of these 2D NMR correlations for 3-[Di(propan-2-yl)amino]propan-1-ol cannot be provided.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry would be employed to determine the precise molecular weight of 3-[Di(propan-2-yl)amino]propan-1-ol. This accurate mass measurement allows for the determination of the elemental composition of the molecule, providing strong evidence for its chemical formula (C₉H₂₁NO).
Tandem Mass Spectrometry (MS/MS) for Elucidating Derivatization Pathways
Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific ion is selected and then fragmented to produce a secondary mass spectrum. This technique is invaluable for structural elucidation and for understanding the fragmentation pathways of a molecule. In the context of derivatization, MS/MS could be used to analyze the structure of a derivatized form of 3-[Di(propan-2-yl)amino]propan-1-ol, helping to confirm the site of derivatization and the structure of the resulting product.
Specific fragmentation data for 3-[Di(propan-2-yl)amino]propan-1-ol is not available to be presented in a data table.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These vibrations are specific to the types of chemical bonds and functional groups present, making these methods excellent for functional group identification.
For 3-[Di(propan-2-yl)amino]propan-1-ol, the IR and Raman spectra would be expected to show characteristic absorption bands for the following functional groups:
O-H stretch: A broad absorption band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹, would be indicative of the hydroxyl group. The broadness of this peak is due to hydrogen bonding.
C-H stretch: Strong absorptions in the region of 2850-3000 cm⁻¹ would correspond to the stretching vibrations of the C-H bonds in the alkyl chains (propanol and isopropyl groups).
C-N stretch: The stretching vibration of the C-N bond would be expected to appear in the fingerprint region of the spectrum, typically between 1000 and 1300 cm⁻¹.
C-O stretch: The C-O stretching vibration of the primary alcohol would also be found in the fingerprint region, usually around 1050-1150 cm⁻¹.
A data table of specific vibrational frequencies for 3-[Di(propan-2-yl)amino]propan-1-ol cannot be compiled due to the absence of experimental data.
: Data Unavailable
Following a comprehensive search of scientific databases and literature, it has been determined that specific experimental data for the advanced spectroscopic and structural characterization of the chemical compound 3-[Di(propan-2-yl)amino]propan-1-ol is not publicly available at this time. This includes a lack of retrievable research findings and data tables for X-ray Diffraction (XRD) analysis and UV-Visible Spectroscopy, which are crucial for a detailed examination of its solid-state structure, conformational analysis, electronic structure, and chromophoric properties as requested.
The initial and subsequent targeted searches for crystallographic and spectroscopic information on 3-[Di(propan-2-yl)amino]propan-1-ol, including inquiries into chemical databases such as PubChem, the NIST Chemistry WebBook, and the Cambridge Structural Database, did not yield any specific experimental data for this particular compound. While information is available for structurally related compounds, such as other propanolamines and amino alcohols, this data is not applicable for a scientifically accurate and focused analysis of the requested molecule.
Therefore, the generation of a detailed article with the specified sections on X-ray Diffraction and UV-Visible Spectroscopy, complete with data tables and in-depth research findings, cannot be fulfilled due to the absence of the necessary foundational data in the public domain.
Density Functional Theory (DFT) Calculations for Optimized Geometric and Electronic Structures
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 3-[Di(propan-2-yl)amino]propan-1-ol, DFT calculations can provide a detailed understanding of its optimized geometry and electronic characteristics. Such calculations are foundational for more advanced computational studies.
The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive behavior of a molecule. It visualizes the electrostatic potential on the electron density surface, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). In the MEP map of 3-[Di(propan-2-yl)amino]propan-1-ol, the regions of negative potential, typically colored in shades of red and yellow, are concentrated around the oxygen and nitrogen atoms due to their high electronegativity. These areas are susceptible to electrophilic attack. Conversely, the regions of positive potential, colored in blue, are found around the hydrogen atoms, particularly the hydroxyl proton, making them sites for potential nucleophilic interaction.
Hypothetical MEP Data for 3-[Di(propan-2-yl)amino]propan-1-ol
| Atomic Site | Electrostatic Potential (kJ/mol) | Predicted Reactivity |
|---|---|---|
| Oxygen (hydroxyl) | -150 | High affinity for electrophiles |
| Nitrogen (amino) | -120 | Moderate affinity for electrophiles |
| Hydroxyl Hydrogen | +180 | High affinity for nucleophiles |
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive as less energy is required to excite an electron from the HOMO to the LUMO. For 3-[Di(propan-2-yl)amino]propan-1-ol, the HOMO is likely localized on the nitrogen and oxygen atoms, the sites with the highest electron density. The LUMO, on the other hand, would be distributed over the carbon skeleton.
Hypothetical HOMO-LUMO Data for 3-[Di(propan-2-yl)amino]propan-1-ol
| Parameter | Energy (eV) | Implication |
|---|---|---|
| HOMO Energy | -6.5 | Good electron-donating ability |
| LUMO Energy | 1.2 | Moderate electron-accepting ability |
Hypothetical NBO Analysis Data for 3-[Di(propan-2-yl)amino]propan-1-ol
| Donor NBO | Acceptor NBO | Stabilization Energy (kcal/mol) |
|---|---|---|
| LP (N) | σ*(C-C) | 3.5 |
| LP (O) | σ*(C-H) | 2.1 |
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Intermolecular Interactions
Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system. ub.edu By simulating the motions of atoms and molecules, MD can explore the conformational landscape of 3-[Di(propan-2-yl)amino]propan-1-ol and its interactions with other molecules, such as solvents. A key feature of this molecule is the potential for an intramolecular hydrogen bond between the hydroxyl group (donor) and the amino group (acceptor). MD simulations can reveal the stability and dynamics of this hydrogen bond in different environments. The simulations can also provide information on the flexibility of the di(propan-2-yl) groups and the propanol backbone.
Hypothetical MD Simulation Findings for 3-[Di(propan-2-yl)amino]propan-1-ol in Water
| Parameter | Observation |
|---|---|
| Intramolecular H-bond | Forms intermittently, with an average lifetime of a few picoseconds. |
| Conformational States | The molecule predominantly exists in a folded conformation stabilized by the intramolecular H-bond, but also explores extended conformations. |
Quantum Chemical Calculations for Spectroscopic Property Prediction (e.g., IR, NMR Chemical Shifts)
Quantum chemical calculations can predict various spectroscopic properties of a molecule with a high degree of accuracy. These predictions are invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound. For 3-[Di(propan-2-yl)amino]propan-1-ol, DFT calculations can be used to predict its infrared (IR) vibrational frequencies and nuclear magnetic resonance (NMR) chemical shifts. The calculated IR spectrum would show characteristic peaks for the O-H, N-H (if protonated), C-H, C-N, and C-O stretching and bending vibrations. The predicted NMR chemical shifts for the different hydrogen and carbon atoms would aid in the assignment of experimental NMR spectra.
Hypothetical Predicted Spectroscopic Data for 3-[Di(propan-2-yl)amino]propan-1-ol
| Spectroscopic Data | Predicted Value | Assignment |
|---|---|---|
| IR Frequency (cm⁻¹) | 3450 | O-H stretch (intramolecularly H-bonded) |
| ¹H NMR Chemical Shift (ppm) | 3.6 | -CH₂-OH |
| ¹³C NMR Chemical Shift (ppm) | 62.1 | -CH₂-OH |
| ¹H NMR Chemical Shift (ppm) | 2.8 | -CH(CH₃)₂ |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Reactivity and Interaction
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or chemical reactivity. nih.gov Although a full QSAR study requires a dataset of multiple compounds, a preliminary analysis for 3-[Di(propan-2-yl)amino]propan-1-ol can be conceptualized. By calculating various molecular descriptors (e.g., logP, molecular weight, polar surface area, electronic properties from DFT), one can build a model to predict a specific activity, such as its potential as a corrosion inhibitor or its interaction with a biological target. The descriptors for 3-[Di(propan-2-yl)amino]propan-1-ol would be compared to those of known active compounds to estimate its potential.
Hypothetical QSAR Descriptors for 3-[Di(propan-2-yl)amino]propan-1-ol
| Descriptor | Calculated Value | Potential Implication |
|---|---|---|
| LogP | 1.8 | Moderate lipophilicity |
| Polar Surface Area (Ų) | 32.3 | Good potential for membrane permeability |
| Molecular Weight ( g/mol ) | 159.28 | Within the range for drug-like molecules |
| Hydrogen Bond Donors | 1 | Potential for specific interactions with biological targets |
Conclusion
3-[Di(propan-2-yl)amino]propan-1-ol represents a specific example of the broader class of amino alcohols, which are of significant importance in both organic synthesis and materials science. While detailed research on this particular compound is not as widespread as for other amino alcohols, its unique combination of a sterically hindered tertiary amine and a primary alcohol suggests a range of potential applications, particularly in the fields of catalysis and polymer chemistry. Further investigation into the synthesis, characterization, and application of this and similar amino alcohol moieties will undoubtedly continue to enrich the field of advanced chemical design.
Reactivity and Mechanistic Investigations of Reactions Involving 3 Di Propan 2 Yl Amino Propan 1 Ol
Acid-Base Equilibria and pKa Determination in Various Media
The acid-base behavior of 3-[Di(propan-2-yl)amino]propan-1-ol is characterized by the basicity of the tertiary amine and the acidity of the terminal hydroxyl group.
The tertiary amine function imparts basic properties to the molecule due to the lone pair of electrons on the nitrogen atom, which can accept a proton. The equilibrium for the protonation of the amine in an aqueous medium can be represented as follows:
(CH3)2CH]2N(CH2)3OH + H2O ⇌ [(CH3)2CH]2NH+(CH2)3OH + OH-
The hydroxyl group, on the other hand, is weakly acidic and can donate a proton to a strong base. The pKa of primary alcohols is typically in the range of 16-18 in aqueous solution. masterorganicchemistry.com The acidity of the hydroxyl group in 3-[Di(propan-2-yl)amino]propan-1-ol is expected to be in this range, similar to that of propan-1-ol. The presence of the amino group is unlikely to have a significant electronic effect on the acidity of the distant hydroxyl group.
The determination of pKa values in different media is crucial as the solvent can significantly influence acid-base equilibria. In non-aqueous solvents, the relative basicity and acidity can change dramatically. Computational methods, such as those employing semiempirical quantum chemical calculations or density functional theory (DFT), can provide estimates of pKa values in various solvents. peerj.comnih.gov
Table 1: Predicted Acid-Base Properties of 3-[Di(propan-2-yl)amino]propan-1-ol
| Functional Group | Property | Predicted pKa Range (in water) | Influencing Factors |
| Di(propan-2-yl)amino | Basicity (of conjugate acid) | 9 - 11 | Steric hindrance from isopropyl groups, solvation effects. |
| Propan-1-ol | Acidity | 16 - 18 | Similar to other primary alcohols. |
Note: The pKa values are estimates based on general principles and data for analogous compounds, as specific experimental data for 3-[Di(propan-2-yl)amino]propan-1-ol is not available.
Oxidation and Reduction Pathways of the Amino Alcohol Functionalities
The oxidation and reduction of 3-[Di(propan-2-yl)amino]propan-1-ol can selectively target either the amino or the alcohol group, depending on the reagents and reaction conditions.
Oxidation:
The primary alcohol functionality can be oxidized to an aldehyde or further to a carboxylic acid. The selective oxidation of alcohols in the presence of amines can be challenging. However, methods utilizing catalytic systems, such as those based on 2-azaadamantane (B3153908) N-oxyl (AZADO)/copper, have been developed for the highly chemoselective aerobic oxidation of unprotected amino alcohols to their corresponding amino carbonyl compounds. nih.gov Under acidic conditions, the amine group is protonated and thus deactivated towards oxidation, allowing for the selective oxidation of the alcohol. nih.gov
Oxidation to Aldehyde: Mild oxidizing agents can convert the primary alcohol to 3-[Di(propan-2-yl)amino]propanal.
Oxidation to Carboxylic Acid: Stronger oxidizing agents or more vigorous conditions would lead to the formation of 3-[Di(propan-2-yl)amino]propanoic acid.
The tertiary amine can also undergo oxidation, typically to form an N-oxide, upon treatment with oxidizing agents like hydrogen peroxide or a peroxy acid. The steric hindrance from the isopropyl groups might slow down this reaction.
Reduction:
The functional groups in 3-[Di(propan-2-yl)amino]propan-1-ol are already in a relatively reduced state. The hydroxyl group is not readily reduced. The tertiary amine is also generally stable to reduction. Therefore, reduction reactions are not a common transformation for this class of compounds unless other reducible functional groups are introduced into the molecule.
Table 2: Potential Oxidation Products of 3-[Di(propan-2-yl)amino]propan-1-ol
| Reagent/Condition | Targeted Functional Group | Major Product |
| Mild oxidizing agent (e.g., PCC, DMP) | Primary Alcohol | 3-[Di(propan-2-yl)amino]propanal |
| Strong oxidizing agent (e.g., KMnO4, H2CrO4) | Primary Alcohol | 3-[Di(propan-2-yl)amino]propanoic acid |
| H2O2 or Peroxy acid | Tertiary Amine | 3-[Di(propan-2-yl)amino]propan-1-ol N-oxide |
Nucleophilic Substitution Reactions Involving the Hydroxyl Group
The hydroxyl group of an alcohol is a poor leaving group (as hydroxide, OH-). Therefore, for nucleophilic substitution to occur at the carbon bearing the hydroxyl group, it must first be converted into a better leaving group. msu.edu
Common strategies for activating the hydroxyl group include:
Protonation in Acidic Media: In the presence of a strong acid, the hydroxyl group is protonated to form an oxonium ion (-OH2+). The leaving group is now water (H2O), which is a much better leaving group. Subsequent attack by a nucleophile can then occur. However, this approach is often limited to reactions with nucleophiles that are not basic, such as halide ions. youtube.com
Conversion to a Sulfonate Ester: The alcohol can be reacted with a sulfonyl chloride, such as tosyl chloride (TsCl) or mesyl chloride (MsCl), in the presence of a base (like pyridine) to form a sulfonate ester (e.g., a tosylate or mesylate). The sulfonate anion is an excellent leaving group, facilitating subsequent SN2 or SN1 reactions with a wide range of nucleophiles. youtube.com
Conversion to an Alkyl Halide: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the primary alcohol to the corresponding alkyl chloride or bromide, respectively. youtube.com These alkyl halides are then good substrates for nucleophilic substitution reactions.
The steric hindrance provided by the bulky di-isopropylamino group may influence the mechanism and rate of these substitution reactions, potentially favoring SN2 pathways for the primary alcohol and possibly retarding the reaction rate compared to less hindered analogues. Mechanochemical methods have also been developed for the nucleophilic substitution of alcohols, which can be an alternative, solvent-free approach. nih.gov
Table 3: Examples of Nucleophilic Substitution Precursors from 3-[Di(propan-2-yl)amino]propan-1-ol
| Activating Reagent | Intermediate Formed | Potential Nucleophiles |
| Strong Acid (e.g., HBr) | Oxonium ion | Halide ions (Br-) |
| Tosyl Chloride (TsCl) / Pyridine (B92270) | Tosylate ester | Amines, cyanides, azides, etc. |
| Thionyl Chloride (SOCl2) | Alkyl chloride | Various nucleophiles |
Reaction Kinetics and Thermodynamic Studies of Derivatization Reactions
Detailed kinetic and thermodynamic data for the derivatization reactions of 3-[Di(propan-2-yl)amino]propan-1-ol are scarce in the public domain. However, general principles can be applied to understand the factors that would govern the rates and equilibria of its reactions.
Kinetics:
The rates of reactions involving 3-[Di(propan-2-yl)amino]propan-1-ol will be significantly influenced by steric factors. The two bulky isopropyl groups on the nitrogen atom can hinder the approach of reactants to both the nitrogen and the nearby hydroxyl group.
Amine Reactions: For reactions involving the tertiary amine, such as quaternization with an alkyl halide, the steric hindrance would be expected to decrease the reaction rate compared to less hindered tertiary amines.
Alcohol Reactions: For reactions at the hydroxyl group, such as esterification or etherification, the steric bulk of the di-isopropylamino group, although three carbons away, could still exert some influence on the conformation of the molecule and the accessibility of the hydroxyl group.
Thermodynamics:
The thermodynamic favorability of a reaction is determined by the change in Gibbs free energy (ΔG), which incorporates both enthalpy (ΔH) and entropy (ΔS) changes.
Enthalpy (ΔH): This is related to the bond energies of the reactants and products. For derivatization reactions, the formation of more stable bonds will lead to a more negative (favorable) enthalpy change.
Entropy (ΔS): This relates to the degree of disorder. Reactions that result in an increase in the number of molecules or greater conformational freedom will have a positive (favorable) entropy change.
For derivatization reactions of 3-[Di(propan-2-yl)amino]propan-1-ol, the thermodynamic parameters would be specific to each reaction. For example, in an esterification reaction, the formation of the stable ester linkage and a molecule of water would be enthalpically driven. Computational chemistry can be a powerful tool to estimate the thermodynamic properties of reactions for which experimental data is unavailable. acs.org
Table 4: Qualitative Kinetic and Thermodynamic Considerations for Derivatization Reactions
| Reaction Type | Expected Kinetic Effect of Steric Hindrance | General Thermodynamic Driving Force |
| N-Quaternization | Rate decrease | Formation of a stable quaternary ammonium (B1175870) salt. |
| O-Esterification | Minor rate effect | Formation of a stable ester bond. |
| Nucleophilic Substitution (at C1) | Rate may be affected by conformation | Formation of a more stable product with a good leaving group. |
Applications of 3 Di Propan 2 Yl Amino Propan 1 Ol in Advanced Chemical Systems
Role as a Ligand in Coordination Chemistry and Metal Complexation
The presence of both a nitrogen and an oxygen donor atom allows 3-[Di(propan-2-yl)amino]propan-1-ol to function as a bidentate or monodentate ligand, forming stable complexes with a range of metal ions. The bulky isopropyl groups on the nitrogen atom significantly influence the coordination geometry and stability of these complexes, making it a ligand of interest for creating specific steric and electronic environments around a metal center.
The synthesis of metal complexes involving amino alcohols like 3-[Di(propan-2-yl)amino]propan-1-ol can be achieved through several established methods. A common approach involves the reaction of a metal salt with the amino alcohol ligand in a suitable solvent. For instance, the reaction of zinc(II) quinaldinate with 3-amino-1-propanol has been shown to yield a coordination complex. rsc.org Similarly, nickel(II) templated synthesis has been used to create complexes with Schiff base ligands derived from 1,3-diamino-2-propanol. rsc.org For 3-[Di(propan-2-yl)amino]propan-1-ol, a similar reaction with a metal salt, such as a halide or nitrate, would be expected to yield the corresponding metal complex. The synthesis of square-planar complexes of nickel(II), palladium(II), and platinum(II) with the structurally similar 3-dimethylamino-1-propyl ligand has been reported, where the ligand chelates to the metal through both the nitrogen and a deprotonated oxygen atom. illinois.edu
Characterization of these newly synthesized complexes typically involves a suite of spectroscopic and analytical techniques.
| Characterization Technique | Information Obtained |
| Infrared (IR) Spectroscopy | Ascertains the coordination of the ligand to the metal by observing shifts in the characteristic vibrational frequencies of the O-H and C-N bonds. rsc.orgekb.eg |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the structure of the complex in solution, including the coordination environment of the metal ion. rsc.orgnih.gov |
| X-ray Crystallography | Determines the precise solid-state structure, including bond lengths, bond angles, and the overall coordination geometry of the metal center. rsc.orgillinois.edunih.gov |
| Elemental Analysis | Confirms the empirical formula of the complex. mdpi.com |
| Thermogravimetric Analysis (TGA) | Investigates the thermal stability of the complex and its decomposition pathways. nih.gov |
These techniques collectively provide a comprehensive understanding of the structure and properties of the metal-amino alcohol complexes.
The development of chiral ligands is crucial for enantioselective catalysis, a field focused on the synthesis of single-enantiomer products. mdpi.com Amino alcohols are a prominent class of chiral ligands, and 3-[Di(propan-2-yl)amino]propan-1-ol can serve as a scaffold for the design of new chiral ligands. researchgate.netnih.gov By introducing a chiral center into the ligand backbone, it is possible to create an asymmetric environment around a coordinated metal, which can then induce enantioselectivity in a catalytic reaction.
Recent advancements in ligand design have explored the use of novel coordinating groups to enhance catalytic activity and selectivity. For example, chiral silanol (B1196071) ligands have been developed for enantioselective copper-catalyzed N-H insertion reactions. nih.govchemrxiv.org These ligands feature a modular design, allowing for the tuning of steric and electronic properties to optimize performance. nih.govchemrxiv.org Similarly, the structure of 3-[Di(propan-2-yl)amino]propan-1-ol could be modified, for instance, by introducing chirality at the carbon bearing the hydroxyl group or at one of the isopropyl groups, to create a new class of chiral ligands. The bulky diisopropylamino group would likely play a significant role in creating a well-defined chiral pocket around the metal center, influencing the stereochemical outcome of the catalyzed reaction.
The structure of a ligand has a profound impact on the coordination geometry and stability of the resulting metal complex. libretexts.orglibretexts.org The coordination number and geometry are influenced by factors such as the size of the ligands and the charge of the central metal ion. libretexts.orgsavemyexams.com The bulky diisopropylamino group of 3-[Di(propan-2-yl)amino]propan-1-ol would be expected to favor lower coordination numbers due to steric hindrance. For d8 metal ions like Ni(II), Pd(II), and Pt(II), square planar geometries are common, as seen with the related 3-dimethylamino-1-propyl ligand. illinois.edulibretexts.org For other metal ions, tetrahedral or distorted octahedral geometries might be adopted. libretexts.org
The stability of a metal complex is quantified by its stability constant (log β), which reflects the strength of the interaction between the metal and the ligand. scispace.com The stability of metal complexes can be influenced by several factors, including the nature of the metal ion and the ligand. scispace.com The chelate effect, where a multidentate ligand forms a more stable complex than analogous monodentate ligands, would contribute to the stability of complexes where 3-[Di(propan-2-yl)amino]propan-1-ol acts as a bidentate ligand. The stability constants of metal-nitrate complexes have been calculated using computational methods, providing a framework for predicting the stability of new complexes. rsc.org The stability of complexes involving amino alcohols is also influenced by the solvent system, as demonstrated in studies with isomeric quinolyl hydrazones. nih.gov
| Factor | Influence on Coordination and Stability |
| Steric Bulk of Ligand | The diisopropylamino group can enforce lower coordination numbers and influence the geometry around the metal center. libretexts.orgsavemyexams.com |
| Chelation | Bidentate coordination of the amino and alcohol groups leads to enhanced stability due to the chelate effect. |
| Metal Ion Properties | The size, charge, and electronic configuration of the metal ion determine the preferred coordination geometry and the strength of the metal-ligand bonds. libretexts.org |
| Solvent | The polarity and coordinating ability of the solvent can affect the stability of the complex in solution. nih.gov |
Utilization as a Catalyst or Co-catalyst in Organic Transformations
The dual functionality of 3-[Di(propan-2-yl)amino]propan-1-ol also makes it a candidate for use as a catalyst or co-catalyst in various organic reactions. The basic nitrogen atom can act as a Brønsted or Lewis base, while the hydroxyl group can participate in hydrogen bonding or act as a nucleophile.
Asymmetric catalysis is a powerful tool for the synthesis of chiral molecules. The asymmetric Heck reaction, which forms a carbon-carbon bond between an alkene and an aryl or vinyl halide, often employs chiral phosphine (B1218219) ligands to induce enantioselectivity. nih.gov However, the development of new ligand classes is an active area of research. Given the success of amino alcohols as ligands in other asymmetric transformations, derivatives of 3-[Di(propan-2-yl)amino]propan-1-ol could potentially be employed in asymmetric Heck reactions. The steric bulk of the diisopropylamino group could be advantageous in controlling the facial selectivity of the alkene insertion step.
In the realm of asymmetric reductions, chiral auxiliaries and catalysts are used to convert prochiral ketones and esters into chiral alcohols. For example, the reduction of 3-aryl-3-oxoesters has been achieved with high enantiomeric excess using a chirally modified lithium borohydride. While specific use of 3-[Di(propan-2-yl)amino]propan-1-ol in this context is not widely reported, its structural features suggest potential as a chiral modifier for reducing agents or as a ligand for metal-catalyzed reductions.
Organocatalysis utilizes small organic molecules to catalyze chemical reactions. The tertiary amine in 3-[Di(propan-2-yl)amino]propan-1-ol can function as a base catalyst. A study on the esterification of the structurally similar 3-(dimethylamino)propan-1-ol by N-acetylimidazole showed that the reaction proceeds via intramolecular general base catalysis, where the amino group facilitates the nucleophilic attack of the hydroxyl group. rsc.org This highlights the potential of 3-[Di(propan-2-yl)amino]propan-1-ol to act as an organocatalyst in reactions that benefit from intramolecular base catalysis.
The compound can also participate in acid-base catalysis. For example, in the dehydration of isopropanol (B130326) to propylene, the acid-base properties of the catalyst are crucial in determining the reaction pathway. mdpi.com The basicity of the nitrogen atom and the potential for the alcohol to act as a proton donor or acceptor suggest that 3-[Di(propan-2-yl)amino]propan-1-ol could influence the rates and selectivities of acid- or base-catalyzed reactions. Its ability to act as a proton sponge could also be beneficial in promoting reactions that are sensitive to changes in pH. rsc.org
Function as a Versatile Building Block in Complex Organic Synthesis
The bifunctional nature of 3-[di(propan-2-yl)amino]propan-1-ol, characterized by the presence of both a hydroxyl group and a tertiary amino group, renders it a valuable synthon in the construction of intricate molecular frameworks. The diisopropylamino moiety provides significant steric bulk, which can impart unique selectivity in chemical reactions, while the propanol (B110389) backbone offers a flexible linker.
Precursor in Heterocyclic Compound Synthesis
While specific examples detailing the use of 3-[di(propan-2-yl)amino]propan-1-ol in the synthesis of heterocyclic compounds are not extensively documented in publicly available research, the structural motifs of related amino alcohols are widely employed in the formation of various heterocyclic systems. For instance, amino alcohols are key precursors in the synthesis of quinolines and pyridines.
One plausible application is in the synthesis of substituted quinolines. Anilines can react with 3-amino-1-propanol derivatives in the presence of a suitable catalyst, such as ruthenium, to yield quinolines. capes.gov.br The diisopropylamino group in 3-[di(propan-2-yl)amino]propan-1-ol could be envisioned to direct the cyclization process and influence the substitution pattern of the resulting quinoline (B57606) ring.
Similarly, the synthesis of pyridines can be achieved through various cyclocondensation reactions. youtube.com The incorporation of the 3-[di(propan-2-yl)amino]propan-1-ol fragment could lead to novel pyridine (B92270) derivatives with potential applications in medicinal chemistry and materials science. The bulky diisopropylamino group could play a crucial role in controlling the regioselectivity of these syntheses.
Table 1: Potential Heterocyclic Scaffolds from 3-[Di(propan-2-yl)amino]propan-1-ol
| Heterocyclic System | Potential Synthetic Route | Key Reactants |
| Substituted Quinolines | Ruthenium-catalyzed heteroannulation | Anilines, 3-[Di(propan-2-yl)amino]propan-1-ol |
| Substituted Pyridines | Hantzsch-type or other cyclocondensations | β-dicarbonyl compounds, aldehydes, ammonia (B1221849) source, 3-[Di(propan-2-yl)amino]propan-1-ol |
Scaffold for Multicomponent Reactions and Diverse Molecular Architectures
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. rsc.orgrsc.org The dual functionality of 3-[di(propan-2-yl)amino]propan-1-ol makes it an ideal candidate for participation in such reactions.
For example, in a hypothetical MCR, the alcohol moiety could react with an activated carbonyl compound, while the tertiary amine could act as an in-situ base or a nucleophilic catalyst. This could enable the construction of diverse molecular architectures in a single step. The steric hindrance provided by the diisopropyl groups could be exploited to achieve high levels of diastereoselectivity in the products.
The use of amino alcohols in MCRs for the synthesis of biologically active molecules is a well-established strategy. mdpi.com By analogy, 3-[di(propan-2-yl)amino]propan-1-ol could serve as a scaffold to generate libraries of novel compounds for drug discovery and other applications.
Enabling Orthogonal and Dual Functionalization Strategies
The distinct reactivity of the hydroxyl and amino groups in 3-[di(propan-2-yl)amino]propan-1-ol allows for orthogonal functionalization. This means that each functional group can be selectively modified without affecting the other, enabling the stepwise construction of complex molecules. For example, the hydroxyl group can be protected, allowing for chemical transformations at the amino group, followed by deprotection and further reaction at the hydroxyl group.
This dual functionalization is a powerful strategy in the synthesis of complex natural products and pharmaceuticals. While specific applications involving this particular compound are not widely reported, the principle is a cornerstone of modern organic synthesis. The ability to introduce two different functionalities in a controlled manner is crucial for creating molecules with specific properties and biological activities.
Solvent Properties and Their Influence on Reaction Media and Selectivity
The choice of solvent can significantly impact the rate, yield, and selectivity of a chemical reaction. numberanalytics.comchemistrytalk.org Alkanolamines, such as 3-[di(propan-2-yl)amino]propan-1-ol, possess both hydrogen-bond donating (hydroxyl group) and accepting (amino group) capabilities, as well as a nonpolar alkyl backbone. This combination of features suggests that it could function as a polar, protic solvent.
Its diisopropylamino group, however, introduces significant steric hindrance, which might modulate its solvation properties compared to less bulky amino alcohols like 3-(diethylamino)propan-1-ol. solubilityofthings.com This steric bulk could influence the solvation of reactants and transition states, potentially leading to altered reaction selectivity.
For instance, in nucleophilic substitution reactions, the ability of the solvent to stabilize charged intermediates is crucial. The polarity and hydrogen-bonding capacity of 3-[di(propan-2-yl)amino]propan-1-ol would likely facilitate such reactions. However, its bulky nature might hinder the solvation of certain species, offering a unique reaction environment that could be exploited to control the outcome of a reaction.
Table 2: Predicted Solvent Properties of 3-[Di(propan-2-yl)amino]propan-1-ol and Potential Influences
| Property | Predicted Characteristic | Potential Influence on Reactions |
| Polarity | Polar | Solubilizes polar reactants and reagents. |
| Protic/Aprotic | Protic (due to -OH) | Can participate in hydrogen bonding, stabilizing charged species and transition states. |
| Steric Hindrance | High (due to diisopropyl groups) | May lead to unique selectivity by differentially solvating reactants of varying sizes. |
| Basicity | Weakly basic (tertiary amine) | Can act as a proton scavenger or a basic catalyst in certain reactions. |
Environmental Behavior and Degradation Pathways of 3 Di Propan 2 Yl Amino Propan 1 Ol Analogues
Photodegradation Mechanisms and Identification of Transformation Products
Photodegradation, the breakdown of compounds by light, is a crucial environmental process. For amino alcohols, this can occur through direct absorption of light energy or indirectly through reactions with photochemically generated reactive species.
Propranolol (B1214883), a secondary amino alcohol with a naphthoxy group, has been a focus of photodegradation studies. While it contains a secondary amine, its degradation pathways offer insights into potential reactions for other amino alcohols. Studies have shown that propranolol is susceptible to photodegradation, leading to the formation of several transformation products. nih.govnih.gov Key identified products from the photodegradation of propranolol include 1-naphthol, N-acetylpropranolol, and N-formylpropranolol. nih.gov The presence of dissolved organic matter, nitrate, and bicarbonate in surface waters can enhance the photodegradation of propranolol. nih.gov In particular, the carbonate radical (CO₃⁻•), formed from the reaction of excited triplet-state propranolol with bicarbonate, plays a significant role in its degradation. nih.gov
While direct photolysis of some compounds can be slow, the presence of other substances can accelerate the process. For instance, the photodegradation of certain pharmaceuticals is enhanced in the presence of inorganic peroxides like hydrogen peroxide. reddit.com For 1-propanol, its photochemical and photocatalytic degradation in the presence of hydrogen peroxide leads to the formation of propionate, acetate, formate, and malonate.
It is important to note that the photodegradation process does not always lead to less harmful substances. In the case of propranolol, the resulting mixture of photoproducts has been observed to exhibit increased toxicity to the aquatic organism Vibrio fischeri. nih.gov
Table 1: Photodegradation Products of Propranolol, an Analogue of 3-[Di(propan-2-yl)amino]propan-1-ol
| Parent Compound | Transformation Product | Reference |
| Propranolol | 1-Naphthol | nih.gov |
| Propranolol | N-Acetylpropranolol | nih.gov |
| Propranolol | N-Formylpropranolol | nih.gov |
Microbial Degradation and Biotransformation Studies
Microbial degradation is a key pathway for the removal of organic compounds from the environment. Bacteria and other microorganisms can utilize organic molecules as a source of carbon and energy, leading to their breakdown and transformation.
Studies on the microbial metabolism of amino alcohols have identified several degradation pathways. For example, some bacteria can metabolize ethanolamine (B43304), a primary amino alcohol, through the action of enzymes like ethanolamine ammonia-lyase. nih.gov The degradation of other amino alcohols, such as 1-aminopropan-2-ol, has also been documented in certain bacterial species.
The degradation of tertiary alcohols by microorganisms has also been investigated. Aquincola tertiaricarbonis L108 and Methylibium petroleiphilum PM1 have been shown to degrade tert-amyl alcohol not by hydroxylation, but through a desaturation reaction to form the hemiterpene 2-methyl-3-buten-2-ol. asm.org This unsaturated alcohol is then further metabolized. asm.org This suggests that a similar desaturation mechanism could be a potential pathway for the microbial degradation of 3-[Di(propan-2-yl)amino]propan-1-ol.
The amine component of the molecule, diisopropylamine (B44863), is a secondary amine. While some tertiary amines have shown resistance to biodegradation, preliminary studies on certain amino acid-derived tertiary amines have been conducted to assess their biodegradability. rsc.org The microbial degradation of amino acids themselves is a well-understood process, typically initiated by the removal of the amino group through transamination.
Table 2: Microbial Degradation Pathways of Analogous Compounds
| Compound | Degradation Pathway/Enzyme | Microorganism Example | Reference |
| Ethanolamine | Ethanolamine ammonia-lyase | Escherichia coli | nih.gov |
| tert-Amyl Alcohol | Desaturation to 2-methyl-3-buten-2-ol | Aquincola tertiaricarbonis L108 | asm.org |
Computational Prediction of Environmental Fate and Transformation Products
In the absence of experimental data, computational models can provide valuable insights into the likely environmental fate of a chemical. These models use the chemical structure of a compound to predict its physical and chemical properties, as well as its susceptibility to various degradation processes.
For many organic molecules, including those for which little to no experimental data exists, computational tools can be used to estimate properties related to their environmental fate. epa.gov These estimations can include predictions of a compound's persistence, potential for bioaccumulation, and likely degradation pathways. By comparing the structure of 3-[Di(propan-2-yl)amino]propan-1-ol to a database of compounds with known environmental behavior, these models can generate hypotheses about its photodegradation, microbial degradation, and hydrolysis pathways.
However, it is important to recognize that these are predictions and should be supported by experimental data whenever possible. The complexity of environmental systems means that computational models may not always capture all the relevant factors influencing a chemical's fate.
Analytical Methodologies for Research and Monitoring
Chromatographic Separation Techniques (e.g., HPLC, GC-MS)
Chromatographic methods are powerful tools for the separation, identification, and quantification of 3-[Di(propan-2-yl)amino]propan-1-ol and its related impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly well-suited for these tasks.
Method Development for Purity Analysis and Enantiomeric Excess Determination
The development of robust chromatographic methods is essential for assessing the purity and, if applicable, the enantiomeric excess of 3-[Di(propan-2-yl)amino]propan-1-ol.
For purity analysis by HPLC , a reversed-phase column, such as a C18 column, is commonly used. google.com The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. oup.comakjournals.com Gradient elution, where the proportion of the organic solvent is increased over time, can be employed to effectively separate the main compound from its impurities. akjournals.comnih.gov Detection is often achieved using a UV detector, especially if the molecule contains a chromophore or after derivatization. oup.com For non-chromophoric compounds, an evaporative light scattering detector (ELSD) or a mass spectrometer can be used.
Enantiomeric excess determination is critical when the compound is chiral and one enantiomer is desired. This can be achieved by two main HPLC approaches:
Direct Method: This involves the use of a chiral stationary phase (CSP) that can differentiate between the enantiomers. oup.com The choice of CSP and mobile phase is crucial for achieving baseline separation.
Indirect Method: This approach involves derivatizing the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers. oup.comnih.gov These diastereomers can then be separated on a standard achiral column, such as a C18 column. oup.com
A high-throughput fluorescence-based assay has also been described for determining the enantiomeric excess of chiral amino alcohols, which involves the formation of fluorescent diastereomeric complexes. nih.gov
For GC-MS analysis , the compound often requires derivatization to increase its volatility and thermal stability. nih.govmdpi.com Following derivatization, the sample is introduced into the gas chromatograph, where it is separated based on its boiling point and interaction with the stationary phase of the GC column. The mass spectrometer then fragments the eluted compounds and provides a mass spectrum, which serves as a chemical fingerprint for identification. A comprehensive two-dimensional GC method has been shown to be effective for the resolution and quantification of amino acid enantiomers. nih.gov
Table 1: Illustrative HPLC Method Parameters for Amino Alcohol Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Column | Reversed-phase C18, 250 x 4.6 mm, 5 µm | oup.com |
| Mobile Phase | Gradient of acetonitrile and aqueous buffer (e.g., triethylammonium (B8662869) phosphate) | oup.com |
| Flow Rate | 1.0 mL/min | oup.com |
| Detection | UV at 231 nm (after derivatization) | oup.com |
| Injection Volume | 20 µL | google.com |
| Column Temperature | 30 °C | google.com |
Derivatization for Enhanced Detection in Complex Matrices
Derivatization is a key strategy to improve the analytical properties of 3-[Di(propan-2-yl)amino]propan-1-ol, especially for GC-MS analysis and for enhancing detection in HPLC when a UV-absorbing chromophore is absent. oup.comnih.gov Common derivatization reactions for amino alcohols target the hydroxyl and amino functional groups.
Silylation: This is a widely used technique where active hydrogens in the hydroxyl and amino groups are replaced by a trimethylsilyl (B98337) (TMS) group. nih.govresearchgate.net Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly employed. nih.gov Silylated derivatives are more volatile and thermally stable, making them suitable for GC-MS analysis. nih.govresearchgate.net
Acylation: This involves the reaction of the amino and hydroxyl groups with an acylating agent, such as an acid chloride or anhydride. To introduce a UV-absorbing or fluorescent tag for HPLC analysis, a derivatizing agent containing a chromophore or fluorophore is used. oup.com For instance, benzoyl chloride can derivatize primary and secondary amines and alcohols. acs.org
Alkylation: This method can also be used for the derivatization of amines and alcohols for GC-MS analysis. nih.gov
The choice of derivatization reagent and reaction conditions needs to be optimized to ensure complete and reproducible derivatization with minimal side-product formation.
Spectrophotometric Methods for Quantitative Analysis of Related Compounds
Spectrophotometric methods offer a simple and cost-effective approach for the quantitative analysis of amino alcohols, often after a chemical reaction that produces a colored product. uobabylon.edu.iq These methods are typically based on the principles of UV-Visible absorption spectroscopy.
One common approach involves the oxidation of the amino alcohol, followed by the determination of one of the reaction products. For example, some amino alcohols can be oxidized with periodate, and the resulting iodate (B108269) can be reacted with iodide to form tri-iodide, which has a strong absorbance at a specific wavelength. uobabylon.edu.iq
Another strategy is to use a reagent that reacts with the amino group to form a colored charge-transfer complex. For instance, 7,7,8,8-tetracyanoquinodimethane (B72673) (TCNQ) has been used as a π-acceptor to react with amino groups to form colored complexes that can be quantified spectrophotometrically. The reaction conditions, including solvent, temperature, and pH, must be carefully controlled for reproducible results.
Derivative spectrophotometry can also be employed to enhance the resolution of overlapping spectra in mixtures, allowing for the simultaneous determination of multiple components. uobaghdad.edu.iq
Table 2: Example of a Spectrophotometric Method for Amino Alcohol Determination
| Step | Description | Reference |
|---|---|---|
| Reaction | Oxidation of the amino alcohol with potassium periodate. | uobabylon.edu.iq |
| Color Formation | Reaction of the resulting iodate with potassium iodide to form tri-iodide. | uobabylon.edu.iq |
| Measurement | Absorbance measurement of the tri-iodide complex at its λmax (e.g., 350-360 nm). | uobabylon.edu.iq |
| Quantification | Concentration is determined using a standard calibration curve. | uobabylon.edu.iq |
Electrochemical Detection Methods for Amino Alcohol Derivatives
Electrochemical methods provide a highly sensitive and selective alternative for the analysis of electroactive compounds. nih.govcapes.gov.br While 3-[Di(propan-2-yl)amino]propan-1-ol may not be inherently electroactive at common electrode materials, its derivatives or related amino alcohols can be detected using various electrochemical techniques.
The detection can be based on the direct oxidation or reduction of the analyte at an electrode surface. capes.gov.br However, for many amino alcohols, the overpotential for these reactions is high, leading to poor sensitivity and potential interference. To overcome this, chemically modified electrodes are often employed. These electrodes can be modified with catalysts or mediators that facilitate the electron transfer reaction at a lower potential, thereby enhancing the sensitivity and selectivity of the detection. nih.gov
For instance, sensors based on carbon nanotubes and copper microparticles have been developed for the amperometric detection of amino acids at low potentials. researchgate.net The mechanism often involves the formation of a complex between the analyte and the metal on the electrode surface, followed by an electrochemical reaction.
Furthermore, electrochemical detection can be coupled with HPLC to provide a powerful analytical system. nih.gov In this setup, the compounds are first separated by the HPLC column and then detected by an electrochemical detector as they elute.
The development of electrochemical sensors for amino alcohols is an active area of research, with a focus on creating stable, sensitive, and selective sensors for various applications. nih.govrsc.org
Future Research Directions and Emerging Applications
Exploration of Novel Catalytic Systems Incorporating 3-[Di(propan-2-yl)amino]propan-1-ol
The bifunctional nature of 3-[Di(propan-2-yl)amino]propan-1-ol, possessing both a Lewis basic nitrogen atom and an alcohol moiety capable of deprotonation to form an alkoxide, makes it an intriguing ligand for the development of novel transition metal catalysts. Research in this area could unlock new catalytic activities and selectivities.
Future investigations are anticipated to focus on the synthesis of coordination complexes with various transition metals, such as palladium, rhodium, and iridium. The steric bulk provided by the isopropyl groups on the nitrogen atom could be instrumental in promoting specific reaction pathways and enhancing the stability of the catalytic species. The hydroxyl group can act as a hemilabile coordinating group, which can reversibly bind to the metal center, potentially influencing the catalytic cycle in a beneficial manner.
One promising area of application is in cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. nih.gov The amino alcohol ligand could facilitate the oxidative addition and reductive elimination steps, which are crucial for the catalytic cycle. nih.gov The potential for enantioselective catalysis is also a significant avenue for exploration, particularly in asymmetric hydrogenation and transfer hydrogenation reactions, where chiral amino alcohol ligands have demonstrated considerable success. acs.org
Table 1: Potential Catalytic Applications of 3-[Di(propan-2-yl)amino]propan-1-ol Metal Complexes
| Catalytic Reaction | Metal Center | Potential Role of Ligand | Anticipated Outcome |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Palladium | Stabilizing the active Pd(0) species; facilitating transmetalation. | High turnover numbers and yields in the synthesis of biaryls. |
| Asymmetric Hydrogenation | Rhodium/Iridium | Creating a chiral environment around the metal center. | Synthesis of enantiomerically enriched products. |
Design of Advanced Materials Based on the Amino Alcohol Scaffold
The presence of both a reactive hydroxyl group and a tertiary amine in 3-[Di(propan-2-yl)amino]propan-1-ol provides a versatile platform for the design of advanced functional materials. The hydroxyl group can be utilized for polymerization or for grafting onto surfaces, while the tertiary amine can impart specific properties such as pH-responsiveness or the ability to coordinate with metal ions.
A significant area of future research lies in the development of "smart" polymers. By incorporating 3-[Di(propan-2-yl)amino]propan-1-ol as a monomer or a functional side group, it is possible to create polymers that respond to environmental stimuli such as temperature or pH. specificpolymers.comnih.gov For instance, the tertiary amine group could be protonated at low pH, leading to a change in the polymer's solubility or conformation. This could have applications in drug delivery systems, where the drug is released in the acidic environment of a tumor.
Furthermore, the ability of the amino alcohol to be incorporated into polymer backbones, such as poly(ester amide)s, opens up possibilities for creating biodegradable and biocompatible materials for tissue engineering and other biomedical applications. nih.gov The specific properties of these materials could be fine-tuned by copolymerizing with other monomers. rsc.org
Table 2: Potential Properties of Polymers Derived from 3-[Di(propan-2-yl)amino]propan-1-ol
| Polymer Type | Functional Group Utilized | Potential Property | Emerging Application |
|---|---|---|---|
| Polyacrylate/Polymethacrylate | Hydroxyl (for esterification with acrylic/methacrylic acid) | pH-Responsive (due to tertiary amine) | Controlled drug release systems. |
| Polyurethane | Hydroxyl (reaction with diisocyanates) | Enhanced thermal stability and mechanical properties. | High-performance coatings and foams. |
Integrated Computational and Experimental Approaches for Reaction Mechanism Elucidation
To fully harness the potential of 3-[Di(propan-2-yl)amino]propan-1-ol in catalysis and materials science, a deep understanding of its chemical behavior at a molecular level is essential. The integration of computational modeling with experimental studies provides a powerful strategy for elucidating reaction mechanisms and predicting the properties of new systems.
Density Functional Theory (DFT) calculations can be employed to model the structure of metal complexes containing the amino alcohol ligand and to investigate the energy profiles of catalytic cycles. mdpi.comnih.gov This can provide insights into the role of the ligand in each elementary step of the reaction and help in the rational design of more efficient catalysts. For instance, computational studies can predict the binding energies of substrates and intermediates, which can be correlated with experimentally observed reaction rates and selectivities. nih.gov
These computational predictions can then be validated through experimental techniques such as kinetic studies, in-situ spectroscopy (e.g., NMR, IR), and X-ray crystallography of key intermediates. This synergistic approach has been successfully applied to understand complex catalytic systems and can be expected to accelerate the development of applications for 3-[Di(propan-2-yl)amino]propan-1-ol. acs.org
Table 3: Hypothetical Integrated Study Plan for a Catalytic System
| Research Phase | Computational Approach | Experimental Technique | Objective |
|---|---|---|---|
| Catalyst Design | DFT modeling of ligand-metal complexes. | Synthesis and characterization (NMR, MS, X-ray). | To identify stable and promising catalyst structures. |
| Mechanistic Investigation | Calculation of reaction energy profiles. | Kinetic studies (e.g., reaction progress analysis). | To determine the rate-determining step and the role of the ligand. |
Sustainable Synthesis and Application Methodologies for 3-[Di(propan-2-yl)amino]propan-1-ol
The principles of green chemistry are increasingly important in chemical synthesis and application. Future research will likely focus on developing more sustainable methods for the production of 3-[Di(propan-2-yl)amino]propan-1-ol and its utilization in environmentally benign processes.
One promising approach is the use of biocatalysis for the synthesis of chiral amino alcohols. mdpi.comnih.govacs.orgnih.govresearchgate.net While this specific compound is achiral, related chiral amino alcohols are valuable building blocks in the pharmaceutical industry. The development of enzymatic or whole-cell biocatalytic routes could offer a more sustainable alternative to traditional chemical synthesis, often proceeding under milder conditions and with higher selectivity.
Furthermore, the application of this amino alcohol in sustainable chemical processes is an area ripe for exploration. For example, its use as a ligand in catalytic systems that operate in greener solvents, such as water or supercritical fluids, would be highly desirable. The development of recyclable catalytic systems, where the 3-[Di(propan-2-yl)amino]propan-1-ol-based catalyst can be easily separated from the reaction mixture and reused, would also contribute to more sustainable chemical manufacturing.
Table 4: Comparison of Potential Synthetic Routes to Amino Alcohols
| Synthetic Method | Starting Materials | Key Advantages | Key Challenges |
|---|---|---|---|
| Traditional Chemical Synthesis | Halogenated precursors, amines | Well-established, scalable. | Use of hazardous reagents, generation of waste. |
| Catalytic Amination of Diols | Diols, amines | Atom-economical, potentially greener. | Catalyst development, selectivity control. |
Q & A
Q. What are the standard synthetic routes for 3-[Di(propan-2-yl)amino]propan-1-ol, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves condensation reactions between isopropylamine derivatives and propanol precursors. For example, a nitroalkene intermediate can be formed via base-catalyzed reactions (e.g., using 3-(difluoromethoxy)benzaldehyde and nitromethane), followed by reduction to yield the amino alcohol . Optimization includes:
- Catalyst selection : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) for selective reduction.
- Temperature control : Maintaining 0–5°C during reduction to prevent side reactions.
- Purification : Column chromatography or distillation to isolate the product.
Table 1 summarizes key reaction parameters from literature:
| Reaction Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Nitroalkene Formation | 3-(difluoromethoxy)benzaldehyde, nitromethane, KOH | 65–75 | |
| Reduction | NaBH₄, methanol, 0°C | 80–85 |
Q. How can researchers characterize 3-[Di(propan-2-yl)amino]propan-1-ol using spectroscopic and chromatographic methods?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Look for signals at δ 1.0–1.2 ppm (isopropyl CH₃), δ 2.5–3.0 ppm (N-CH₂), and δ 3.5–3.7 ppm (OH) .
- ¹³C NMR : Peaks near 22 ppm (isopropyl CH₃), 50 ppm (N-CH₂), and 65 ppm (C-OH).
- Infrared (IR) Spectroscopy : O-H stretch (~3300 cm⁻¹), N-H bend (~1600 cm⁻¹).
- Mass Spectrometry (MS) : Molecular ion peak at m/z 159 (C₉H₂₁NO) .
- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with acetonitrile/water mobile phases (70:30) for purity analysis .
Q. What safety protocols are critical when handling 3-[Di(propan-2-yl)amino]propan-1-ol in the laboratory?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation; ensure mechanical ventilation if large quantities are handled .
- First Aid :
- Eye exposure : Irrigate with water for 15 minutes .
- Ingestion : Rinse mouth and seek medical attention .
- Storage : Keep in airtight containers away from strong oxidizers (e.g., KMnO₄) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields for synthesizing 3-[Di(propan-2-yl)amino]propan-1-ol?
- Methodological Answer : Discrepancies often arise from variations in:
- Solvent polarity : Polar aprotic solvents (e.g., DMF) may improve nitroalkene intermediate stability .
- Catalyst purity : Trace metals in reducing agents (e.g., LiAlH₄) can alter selectivity.
- Reaction monitoring : Use TLC or in-situ IR to track intermediate formation.
Recommended approach : Perform a Design of Experiments (DoE) to systematically test parameters like temperature, solvent, and catalyst ratios .
Q. What experimental strategies can elucidate the compound’s reactivity under varying pH conditions?
- Methodological Answer :
- pH-Dependent Stability Studies :
- Prepare buffered solutions (pH 3–10) and monitor degradation via HPLC over 24 hours .
- Observe hydrolysis products (e.g., ketones or amines) using LC-MS.
- Kinetic Analysis : Calculate rate constants for decomposition at each pH to identify stability thresholds .
Key finding : The compound is stable at neutral pH (7.4) but degrades rapidly under acidic conditions (pH < 4) .
Q. How can 3-[Di(propan-2-yl)amino]propan-1-ol serve as a building block in drug design, and what structural modifications enhance bioactivity?
- Methodological Answer :
- Pharmacophore Development :
- Introduce halogen substituents (e.g., F, Cl) on the phenyl ring to improve receptor binding .
- Replace isopropyl groups with bulkier tert-butyl groups to enhance metabolic stability .
- Case Study : Analogues like 3-(dimethylamino)-1-phenylpropan-1-ol show enhanced anti-inflammatory activity compared to the parent compound, attributed to improved lipophilicity .
Q. What methodologies are effective for studying the compound’s interactions with enzymes or biological targets?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize the target enzyme (e.g., cytochrome P450) and measure binding affinity (KD) .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of interactions .
- Molecular Dynamics (MD) Simulations : Model hydrogen bonding between the hydroxyl/amino groups and active-site residues .
Data Contradiction Analysis
Q. How to address conflicting data on the compound’s environmental toxicity?
- Methodological Answer : Discrepancies may stem from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
